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Compound of Interest

Compound Name: 1H-Imidazole-2-carboxamide

Cat. No.: B7900005 Get Quote

This guide provides an in-depth technical analysis of the spectroscopic data for 1H-Imidazole-
2-carboxamide (CAS 16093-82-6), a key heterocyclic compound with significant potential in

medicinal chemistry and drug development.[1] The imidazole moiety is a fundamental building

block in numerous biologically active molecules, and the carboxamide group is present in over

25% of known drugs, valued for its stability and hydrogen bonding capabilities. Understanding

the precise spectroscopic signature of this molecule is paramount for its identification, purity

assessment, and the study of its interactions in biological systems.

This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere listing of values, this guide

explains the rationale behind the expected spectral features, addresses potential analytical

challenges such as tautomerism, and provides robust, field-proven protocols for data

acquisition.

Molecular Structure and Spectroscopic Overview
1H-Imidazole-2-carboxamide is a planar, aromatic heterocycle. Its structure presents distinct

features that give rise to a characteristic spectroscopic fingerprint: an amide group directly

attached to the C2 position of the imidazole ring. The presence of exchangeable protons (N-H

and -NH₂) and the potential for tautomerism require careful consideration during spectral

acquisition and interpretation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 1H-Imidazole-2-carboxamide, both ¹H and ¹³C NMR provide critical

information about its electronic environment and connectivity.

¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum of 1H-Imidazole-2-carboxamide is expected to show distinct

signals for the imidazole ring protons and the amide protons. The exact chemical shifts can be

influenced by the solvent, concentration, and temperature due to hydrogen bonding and proton

exchange. The predicted spectrum in a common solvent like DMSO-d₆ is detailed below.

Table 1: Predicted ¹H NMR Data for 1H-Imidazole-2-carboxamide in DMSO-d₆
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Key Insights

H4 / H5 ~7.10 - 7.40 Doublet / Singlet 2H

These two

protons on the

imidazole ring

are in a similar

electronic

environment.

Depending on

the tautomeric

equilibrium, they

may appear as

two distinct

signals or a

single, slightly

broadened peak.

Their chemical

shift is downfield

due to the

aromatic nature

of the ring.

-NH₂ (Amide) ~7.50 and ~7.90 Broad Singlet 2H The two amide

protons are

diastereotopic

and can appear

as two separate

broad singlets.

Their broadness

is a result of

quadrupole

broadening from

the adjacent ¹⁴N

nucleus and

chemical

exchange with
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residual water in

the solvent.

N1-H (Imidazole) >12.0
Very Broad

Singlet
1H

This proton is

acidic and

involved in

extensive

hydrogen

bonding, leading

to a significantly

downfield and

often very broad

signal that can

be difficult to

observe.

Expertise & Experience: The observation of the imidazole N1-H proton can be challenging. If it

is not readily apparent, a 1D ¹H NMR experiment with suppressed water signal or a 2D NMR

experiment like a ¹H-¹⁵N HSQC can be invaluable for its definitive assignment. The

characteristic broadness of the amide protons is a key identifying feature.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the potential for fast

tautomerization on the NMR timescale, the signals for C4 and C5 may be averaged, appearing

as a single peak.

Table 2: Predicted ¹³C NMR Data for 1H-Imidazole-2-carboxamide in DMSO-d₆
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Key Insights

C=O (Amide) ~160 - 165

The carbonyl carbon is

significantly deshielded due to

the electronegativity of the

oxygen atom and its

conjugation with the imidazole

ring.

C2 (Imidazole) ~140 - 145

This quaternary carbon,

directly attached to the

carboxamide group and two

nitrogen atoms, is the most

downfield of the ring carbons.

C4 / C5 (Imidazole) ~120 - 128

These carbons are in the

typical range for aromatic

heterocycles. Their signals

might be broadened or

coalesced due to tautomerism.

Trustworthiness: A common issue with imidazole-containing compounds in ¹³C NMR is the

difficulty in observing the quaternary carbon signals (like C2) due to their long relaxation times.

Running the experiment with a longer relaxation delay (d1) or using a polarization transfer

experiment like DEPT can help in their observation and assignment.

Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1H-Imidazole-2-carboxamide.

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is

an excellent choice as it is a polar aprotic solvent that can solubilize the compound well

and slow down the exchange of N-H protons, often making them observable.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Instrument Setup (for a 400 MHz Spectrometer):

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp,

symmetrical peaks for the residual solvent signal.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 14 ppm for

¹H NMR).

For ¹H NMR, use a standard pulse sequence (e.g., 'zg30'). Acquire at least 16 scans.

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., 'zgpg30'). To ensure the

observation of quaternary carbons, set the relaxation delay (d1) to at least 5 seconds.

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-

noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H

NMR and 39.52 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.
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Sample Preparation

Data Acquisition (400 MHz)

Data Processing

Weigh Sample (5-10 mg) Dissolve in DMSO-d6 Filter into NMR Tube Lock & Shim

Setup 1H Experiment

Setup 13C Experiment

Acquire 1H Data

Fourier Transform

Acquire 13C Data

Phase Correction Calibrate Spectrum Integrate (1H)
For 1H only

Click to download full resolution via product page

Caption: NMR Spectroscopy Workflow for 1H-Imidazole-2-carboxamide.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present

in a molecule. The IR spectrum of 1H-Imidazole-2-carboxamide will be dominated by

absorptions from the N-H, C=O, and C=N bonds.

Table 3: Predicted FT-IR Data for 1H-Imidazole-2-carboxamide (KBr Pellet)
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Interpretation

3400 - 3100 N-H stretching Strong, Broad

This broad region

corresponds to the

symmetric and

asymmetric stretching

vibrations of the

amide (-NH₂) and the

imidazole (N-H)

groups. The

broadness is due to

extensive

intermolecular

hydrogen bonding in

the solid state.

~1670
C=O stretching

(Amide I)
Strong

A very strong and

sharp absorption

characteristic of the

amide carbonyl group.

Its position indicates

some degree of

conjugation with the

imidazole ring.[2]

~1620
N-H bending (Amide

II)
Medium

This band arises from

the in-plane bending

of the amide N-H

bonds.

1550 - 1450
C=N and C=C

stretching
Medium-Strong

These absorptions are

characteristic of the

aromatic imidazole

ring stretching

vibrations.

~1400 C-N stretching Medium Corresponds to the

stretching of the C-N

bond between the
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imidazole ring and the

amide group.

Authoritative Grounding: The presence of a strong absorption around 1670 cm⁻¹ is a definitive

indicator of the amide carbonyl group. For comparison, the C=O stretch in 1H-imidazole-2-

carboxylic acid appears at a higher frequency, typically around 1700-1720 cm⁻¹, due to the

different electronic nature of the carboxylic acid group.[3]

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid

samples.[4]

Sample Preparation:

Gently grind a small amount (~1-2 mg) of 1H-Imidazole-2-carboxamide in an agate

mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to

the mortar.

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder

is obtained.[5]

Pellet Formation:

Transfer the powder mixture to a pellet die.

Assemble the die and place it in a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:
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Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

The final spectrum should be displayed in terms of transmittance or absorbance versus

wavenumber.

Sample Preparation Pellet Formation Data Acquisition

Grind Sample (1-2 mg) Add KBr (100-200 mg) Mix & Grind Homogeneously Load Pellet Die Apply Pressure (8-10 tons) Place Pellet in Holder Acquire Background Acquire Sample Spectrum

Click to download full resolution via product page

Caption: FT-IR Spectroscopy Workflow using the KBr Pellet Method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization

(EI) is a common technique for volatile, small organic molecules.

Electron Ionization Mass Spectrometry (EI-MS):
Predicted Data and Interpretation
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and

fragmentation.[6] The molecular formula of 1H-Imidazole-2-carboxamide is C₄H₅N₃O, with a

molecular weight of 111.10 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 1H-Imidazole-2-carboxamide
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m/z Proposed Fragment Interpretation

111 [M]⁺˙

Molecular Ion Peak: This peak

confirms the molecular weight

of the compound. Its

observation is crucial for

identification.

95 [M - NH₂]⁺
Loss of the amino radical from

the amide group.

83 [M - CO]⁺˙

Loss of carbon monoxide, a

common fragmentation

pathway for carbonyl-

containing compounds.

67 [M - NH₂ - CO]⁺

Sequential loss of the amino

group and carbon monoxide,

leading to the imidazole ring

fragment. This is often a

prominent peak.

44 [CONH₂]⁺
Fragment corresponding to the

carboxamide group itself.

Expertise & Experience: The molecular ion peak at m/z 111 should be reasonably intense due

to the stability of the aromatic imidazole ring. The most characteristic fragmentation pathway

would involve the cleavage of the C-C bond between the ring and the carbonyl group, leading

to the stable imidazole cation or related fragments. For comparison, the mass spectrum of 1H-

imidazole-2-carbaldehyde shows a strong molecular ion at m/z 96 and a prominent peak at m/z

67, corresponding to the loss of the formyl group (-CHO).[7]
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[C₄H₅N₃O]⁺˙
m/z = 111
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Caption: Predicted EI-MS Fragmentation Pathway for 1H-Imidazole-2-carboxamide.

Experimental Protocol for EI-MS
Sample Introduction:

Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently

volatile and thermally stable, via a gas chromatograph (GC-MS).

Ionization:

Utilize a standard electron ionization energy of 70 eV. This high energy ensures

reproducible fragmentation patterns that can be compared to library spectra.[8]

Mass Analysis:

Scan a mass range appropriate for the compound, for example, from m/z 35 to 200. A

quadrupole or time-of-flight (TOF) analyzer is commonly used.

Detection and Data Analysis:
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The detector (e.g., an electron multiplier) records the abundance of each ion.

The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Conclusion
The spectroscopic characterization of 1H-Imidazole-2-carboxamide is a multi-faceted process

requiring the synergistic use of NMR, IR, and MS techniques. This guide provides a

comprehensive framework for understanding and acquiring this critical data. By combining the

predicted spectral features with robust, validated experimental protocols, researchers and drug

development professionals can confidently identify and characterize this important molecule,

ensuring the integrity and reliability of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b7900005#spectroscopic-data-of-1h-
imidazole-2-carboxamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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